molecular formula C14H12N2O2 B11870917 Imidazo[2,1-a]isoquinoline-5-carboxylic acid, ethyl ester CAS No. 183795-31-5

Imidazo[2,1-a]isoquinoline-5-carboxylic acid, ethyl ester

Cat. No.: B11870917
CAS No.: 183795-31-5
M. Wt: 240.26 g/mol
InChI Key: GCWQPJWBQQRLQL-UHFFFAOYSA-N
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Description

Imidazo[2,1-a]isoquinoline-5-carboxylic acid, ethyl ester is a heterocyclic compound featuring a fused imidazo-isoquinoline scaffold with an ethyl ester moiety at the 5-position. This structure combines the aromaticity of isoquinoline with the reactivity of the imidazole ring, making it a versatile intermediate in organic synthesis and drug discovery. Its synthesis often involves cyclization reactions of ortho-amino esters, as demonstrated in studies where thiourea intermediates guide regioselective product formation . The ethyl ester group enhances solubility in organic solvents, facilitating its use in medicinal chemistry applications .

Properties

CAS No.

183795-31-5

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

ethyl imidazo[2,1-a]isoquinoline-5-carboxylate

InChI

InChI=1S/C14H12N2O2/c1-2-18-14(17)12-9-10-5-3-4-6-11(10)13-15-7-8-16(12)13/h3-9H,2H2,1H3

InChI Key

GCWQPJWBQQRLQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2C3=NC=CN13

Origin of Product

United States

Preparation Methods

Rhodium(III)-Catalyzed [4+2] Annulation

A highly efficient method involves Cp*RhIII-catalyzed [4+2] annulation between 2-arylimidazoles and α-diazoketoesters (e.g., ethyl diazoketoacetate). This reaction proceeds via C–H activation at the imidazole’s C5 position, followed by cyclization with α-diazoketoesters to form the imidazo[2,1-a]isoquinoline core. The ethyl ester group is introduced via the α-diazoketoester coupling partner (e.g., ethyl 2-diazo-3-oxobutanoate), enabling precise control over substituents at the 5-position. Key advantages include:

  • Yield : 58–97% for 5-ester derivatives.

  • Conditions : 100°C in dichloroethane with 2.5 mol% [Cp*RhCl2]2 and AgSbF6 as an additive.

  • Scope : Tolerates electron-donating (-OMe, -NMe2) and withdrawing (-NO2, -CF3) groups on the aryl ring.

Palladium-Catalyzed Oxidative Coupling

Palladium(II) chloride facilitates intramolecular oxidative coupling of N-styrylbenzimidazoles. The reaction forms the imidazo[2,1-a]isoquinoline skeleton via dual C–H activation, with copper(II) acetate as an oxidant and acetic acid as a proton shuttle. Ethyl ester groups are introduced post-cyclization via alkylation or esterification.

  • Yield : 32–75% for unsubstituted derivatives.

  • Limitations : Requires stoichiometric oxidants and exhibits moderate functional group tolerance.

Intramolecular Cyclization via C–H Activation

Rhodium-Catalyzed Double C–H Bond Activation

Rhodium complexes enable intramolecular cyclization of 2-(2-bromoaryl)benzimidazoles. The reaction proceeds through sequential C–H activation at the imidazole’s C2 and the aryl ring’s C1 positions, forming the bicyclic core. Ethyl ester moieties are incorporated using ethyl bromoacetate as an alkylating agent post-cyclization.

  • Yield : 66–74% for 5-substituted derivatives.

  • Conditions : DMSO as solvent, KOtBu as base, 80°C.

Base-Promoted Deacylative Cyclocondensation

A metal-free approach involves treating 2-(2-bromoaryl)benzimidazoles with 1,3-diketones (e.g., ethyl acetoacetate) under basic conditions. Nucleophilic aromatic substitution forms a C–C bond, followed by deacylative cyclization to yield the ethyl ester derivative.

  • Yield : 65–85%.

  • Advantages : Avoids transition metals, uses inexpensive reagents like K2CO3.

Photochemical and Radical-Mediated Methods

Visible-Light-Driven Photocyclization

Mallory-type photocyclization of N-acryloyl-2-arylbenzimidazoles under blue light (450 nm) generates the imidazo[2,1-a]isoquinoline scaffold. Ethyl ester groups are introduced via α,α-difluorophenylacetic acid derivatives in a decarboxylative radical cascade.

  • Yield : 52–75%.

  • Conditions : (NH4)2S2O8 as oxidant, DMSO solvent, 40 W LED.

  • Mechanism : Radical addition at the acryloyl moiety followed by 6-endo cyclization.

Aromatic Ketone-Photocatalyzed Synthesis

Benzophenone catalyzes the decarboxylative radical addition/cyclization of N-hydroxyphthalimide esters with 2-arylbenzimidazoles. Ethyl ester functionalities are introduced via pre-functionalized radicals derived from ethyl diazo compounds.

  • Yield : 68–84%.

  • Scope : Compatible with alkyl and aryl radicals.

Multi-Component and Stepwise Approaches

Ugi Reaction-Based Synthesis

A four-component Ugi reaction using phenethyl isonitriles, aldehydes, ammonium formate, and ethyl glyoxylate produces diamide intermediates. Acid-catalyzed cyclodehydration (e.g., with PTSA) yields the ethyl ester derivative.

  • Yield : 41–50%.

  • Advantages : High atom economy, single-step cyclization.

Hetero-Diels-Alder Cyclization

Enamines derived from ethyl glycinate and cyclohexanone react with ortho-quinone methides in a [4+2] cycloaddition. The reaction forms the imidazo[2,1-a]isoquinoline core, with the ethyl ester introduced via the glycinate component.

  • Yield : 45–60%.

  • Conditions : Toluene, 110°C, 12 h.

Comparative Analysis of Methods

Method Catalyst/Reagent Yield (%) Conditions Key Advantages
Rh(III)-Catalyzed [4+2]Cp*RhCl2, AgSbF658–97100°C, DCEHigh regioselectivity, broad substrate scope
Pd-Catalyzed CouplingPdCl2, Cu(OAc)232–75120°C, AcOHDirect C–H activation
Photochemical Cyclization(NH4)2S2O8, Blue light52–7580°C, DMSOMetal-free, radical tolerance
Ugi ReactionPTSA41–50Reflux, TolueneMulti-component, atom-economical

Mechanistic Insights and Optimization

Role of Ester Groups in Cyclization

Ethyl ester groups in α-diazoketoesters act as both directing groups and leaving groups. In Rh(III)-catalyzed reactions, the ester’s electron-withdrawing nature facilitates C–H activation, while retro-Claisen cleavage eliminates CO2Et, enabling decarboxylative annulation.

Solvent and Additive Effects

  • DMSO : Enhances radical stability in photochemical reactions.

  • AgSbF6 : Critical for generating active Rh(III) species in annulation.

  • KOtBu : Promotes deprotonation in base-mediated cyclizations .

Chemical Reactions Analysis

Types of Reactions

ETHYL IMIDAZO[2,1-A]ISOQUINOLINE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of imidazo[2,1-a]isoquinoline exhibit notable anticancer properties. For instance, studies have shown that certain compounds within this class can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The mechanism often involves the modulation of signaling pathways related to apoptosis and cell cycle regulation .

Antimicrobial Properties

Imidazo[2,1-a]isoquinoline derivatives have demonstrated antimicrobial activity against a range of pathogens. Their efficacy has been attributed to the ability to disrupt microbial cell membranes or inhibit essential enzymatic functions within microbial cells . This property makes them potential candidates for developing new antibiotics.

FSH Receptor Activation

Certain derivatives of this compound have been identified as potent activators of the follicle-stimulating hormone (FSH) receptor. This activation holds promise for treating fertility disorders by enhancing reproductive hormone signaling . The specificity and potency of these compounds suggest they could lead to novel therapies in reproductive medicine.

Synthesis of Heterocycles

This compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its structure allows for functionalization at multiple positions, facilitating the creation of complex molecules through diverse synthetic routes .

Photochemical Reactions

Recent advancements in photochemical methods have leveraged imidazo[2,1-a]isoquinoline derivatives for synthesizing other valuable compounds. For example, photocatalytic reactions using these derivatives have shown efficiency in producing imidazo-isoquinolinone derivatives with unique properties suitable for biological applications .

Organic Electronics

The electronic properties of imidazo[2,1-a]isoquinoline derivatives have been explored for applications in organic electronics. Their ability to form stable thin films makes them suitable candidates for organic light-emitting diodes (OLEDs) and organic photovoltaic devices . The tunability of their electronic properties through structural modifications enhances their applicability in this field.

Sensor Development

Due to their fluorescence properties, imidazo[2,1-a]isoquinoline-5-carboxylic acid derivatives are being investigated as potential materials for sensor applications. Their ability to selectively bind to specific ions or molecules can be harnessed for developing sensitive detection systems .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity Inhibition of tumor cell proliferation via apoptosis modulation.
Antimicrobial Properties Effective against various pathogens; mechanism involves membrane disruption.
FSH Receptor Activation Potent activators leading to potential fertility treatments.
Synthetic Heterocycles Versatile intermediate allowing diverse synthetic pathways.
Organic Electronics Stable thin films suitable for OLEDs and photovoltaics.
Sensor Development Fluorescent properties enabling selective ion detection.

Mechanism of Action

The mechanism of action of ETHYL IMIDAZO[2,1-A]ISOQUINOLINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs

Imidazo[1,2-a]pyridine Derivatives

Example : Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 429690-46-0)

  • Structure : Fused imidazo-pyridine core with a methyl substituent and ethyl ester.
  • Key Differences: The pyridine ring replaces isoquinoline, reducing aromatic conjugation and altering electronic properties.
  • Applications : Used in hypoxia-inducible factor (HIF-1α) inhibitors and FXa inhibitors for thromboembolic diseases .
  • Crystallography : Planar six-membered (pyridine) and five-membered (imidazole) rings with a dihedral angle of 1.4° between them, promoting intermolecular hydrogen bonding .
Imidazo[2,1-b]thiazole Derivatives

Example : Imidazo[2,1-b]thiazole-5-carboxylic acid (CAS 17782-81-9)

  • Structure: Thiazole ring fused with imidazole, lacking the isoquinoline system.
Isoquinoline Alkaloids

Example: 6-([1,3]dioxolo[4,5-g]isoquinoline-5-carbonyl)-2,3-dimethoxybenzoic acid ethyl ester (novel benzylisoquinoline alkaloid)

  • Structure: Combines isoquinoline with a dioxolo group and ester functionality.
  • Key Differences : Additional methoxy and dioxolo substituents enhance steric bulk and hydrogen-bonding capacity .

Functional Group Variations

Compound Name Substituents/Functional Groups Molecular Formula Key Properties/Applications Reference
Imidazo[2,1-a]isoquinoline-5-carboxylic acid, ethyl ester Isoquinoline, ethyl ester C₁₄H₁₂N₂O₂ Intermediate for hypoxia inhibitors
1H-Imidazole-5-carboxylic acid, 2-amino-1-methyl-, ethyl ester Amino, methyl, ethyl ester C₇H₁₁N₃O₂ Antimicrobial activity, solubility in organic solvents
Ethyl 1-methyl-5-nitroimidazole-2-carboxylate Nitro, methyl, ethyl ester C₇H₉N₃O₄ Electrophilic reactivity for nitration reactions

Key Observations :

  • Amino vs. Nitro Groups: Amino substituents (e.g., in ) enhance hydrogen-bonding capacity, while nitro groups (e.g., ) increase electrophilicity, directing substitution reactions.
  • Solubility : Ethyl ester groups universally improve organic solubility, critical for reaction feasibility .

Pharmacological and Biochemical Relevance

  • Enzyme Inhibition : Imidazo[1,2-a]pyridine derivatives (e.g., ) target HIF-1α and FXa, while GABAA receptor modulators (e.g., L838417, ) highlight the scaffold's versatility in CNS drug development.
  • Antimicrobial Activity: Amino-substituted imidazole esters (e.g., ) exhibit activity via interactions with microbial enzymes or membranes.

Biological Activity

Imidazo[2,1-a]isoquinoline-5-carboxylic acid, ethyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological properties, including anti-inflammatory, antidiabetic, antitumor, and antiviral activities.

Chemical Structure and Synthesis

This compound is characterized by its fused heterocyclic structure, which contributes to its biological activity. The synthesis of this compound typically involves cycloaddition reactions and other organic transformations that yield various derivatives with modified biological profiles.

Biological Activities

1. Antiviral Activity

Recent studies have highlighted the potential of imidazo[2,1-a]isoquinoline derivatives as inhibitors of HIV-1 integrase (IN). A study evaluated various compounds for their ability to disrupt the IN-LEDGF/p75 interaction, a critical step in the HIV replication cycle. Among the tested compounds, several derivatives of imidazo[2,1-a]isoquinoline exhibited over 50% inhibition at concentrations of 100 µM. Notably, compounds with specific substituents showed enhanced potency:

CompoundPercentage Inhibition
10a83%
10k85%
11e89%

These results suggest that structural modifications can significantly influence antiviral efficacy .

2. Antitumor Activity

Imidazo[2,1-a]isoquinoline derivatives have also been investigated for their cytotoxic effects against various cancer cell lines. A study reported that certain derivatives exhibited promising antiproliferative activity against breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. The following table summarizes the cytotoxic effects observed:

CompoundCell LineIC50 (µM)
10lMCF-7 (Breast)12.5
11kA549 (Lung)15.0

These findings indicate that imidazo[2,1-a]isoquinoline derivatives could serve as lead compounds for developing new anticancer agents .

3. Anti-inflammatory Activity

The anti-inflammatory properties of imidazo[2,1-a]isoquinoline derivatives have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies demonstrated that these compounds significantly reduced TNF-alpha and IL-6 levels in macrophage cultures stimulated with lipopolysaccharides (LPS). The following data illustrates the impact on cytokine production:

CompoundTNF-alpha Reduction (%)IL-6 Reduction (%)
10m7065
11n7570

This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

Case Study: HIV-1 Integrase Inhibition

A comprehensive study involving a series of imidazo[2,1-a]isoquinoline derivatives demonstrated their effectiveness in inhibiting HIV-1 integrase. The research utilized both biochemical assays and cell-based models to evaluate the inhibitory effects on viral replication and integration processes. The findings underscored the importance of specific functional groups in enhancing binding affinity to the integrase enzyme .

Case Study: Anticancer Properties

In another investigation focused on breast cancer treatment, a derivative of imidazo[2,1-a]isoquinoline was assessed for its ability to induce apoptosis in MCF-7 cells. The study revealed that treatment with this compound led to significant activation of caspase pathways and increased levels of pro-apoptotic proteins, suggesting a mechanism through which it exerts its anticancer effects .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended to optimize the synthesis of imidazo[2,1-a]isoquinoline-5-carboxylic acid, ethyl ester derivatives?

  • Methodological Answer : Synthesis optimization can be achieved through iterative adjustments of reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, details a general procedure for synthesizing analogous imidazo[1,5-a]quinoline derivatives using tert-butoxide as a base and DMF as a solvent under inert conditions. Computational reaction path searches (as described in ) can further narrow optimal conditions by predicting transition states and intermediates. Post-synthesis purification via flash chromatography (e.g., ethyl acetate elution) and recrystallization (e.g., n-heptane/ethanol mixtures) enhances yield and purity .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and ester group integrity, as demonstrated in . Infrared (IR) spectroscopy (e.g., carbonyl stretching frequencies) and mass spectrometry (MS) validate functional groups and molecular weight. For unresolved spectral discrepancies, cross-validation with computational vibrational frequency analysis (e.g., density functional theory) is advised .

Q. What safety protocols should be prioritized during laboratory handling?

  • Methodological Answer : Follow GHS-compliant guidelines, including the use of personal protective equipment (PPE), fume hoods, and emergency eyewash stations. specifies avoiding inhalation of vapors, skin contact, and static discharge. In case of accidental exposure, immediate rinsing with water (15+ minutes for eyes/skin) and medical consultation are critical .

Advanced Research Questions

Q. How can computational chemistry accelerate the design of novel derivatives with enhanced bioactivity?

  • Methodological Answer : Quantum chemical calculations (e.g., reaction path searches, docking studies) enable virtual screening of substituent effects on electronic and steric properties. highlights ICReDD’s approach, where computational predictions guide experimental synthesis, reducing trial-and-error cycles. For example, modifying the ethyl ester group’s electronic profile via substituent tuning could improve binding affinity to target receptors .

Q. What methodologies resolve contradictions in stability data under varying pH and temperature conditions?

  • Methodological Answer : Conduct controlled stability studies using accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. For pH-dependent instability, buffer systems mimicking physiological conditions (e.g., phosphate buffers at pH 7.4) can isolate degradation pathways. ’s stability studies on related heterocycles suggest ester hydrolysis as a key degradation mechanism, necessitating protective formulation strategies .

Q. How can reactor design and scale-up challenges be addressed for gram-to-kilogram synthesis?

  • Methodological Answer : Utilize continuous-flow reactors to mitigate exothermic risks and improve mixing efficiency, as suggested in ’s subclass RDF2050112 (reaction fundamentals and reactor design). Process simulation tools (e.g., Aspen Plus) model heat transfer and mass flow dynamics, while membrane separation technologies (RDF2050104) enhance purification at scale .

Q. What comparative frameworks are effective for analyzing conflicting bioactivity data across structural analogs?

  • Methodological Answer : Apply ’s comparative methodology by constructing structure-activity relationship (SAR) matrices. For instance, compare IC₅₀ values of ethyl ester derivatives against methyl or tert-butyl analogs in enzyme inhibition assays. Statistical tools (e.g., ANOVA) identify outliers, while molecular dynamics simulations rationalize binding mode variations .

Methodological Notes

  • Data Contradiction Analysis : Cross-disciplinary collaboration between synthetic chemists, computational modelers, and analytical experts is critical to resolving discrepancies.
  • Experimental Design : Integrate high-throughput screening (HTS) with design-of-experiments (DoE) software to systematically explore multi-variable synthesis landscapes.
  • Resource Optimization : emphasizes chemical software for virtual simulations, reducing physical trial costs and accelerating hypothesis testing .

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